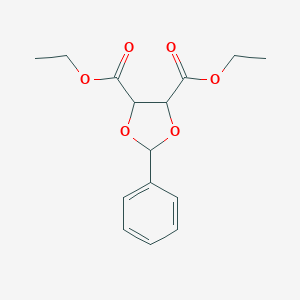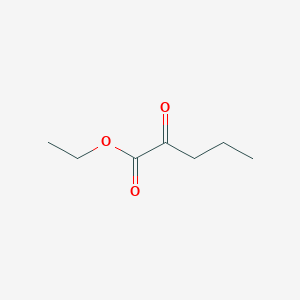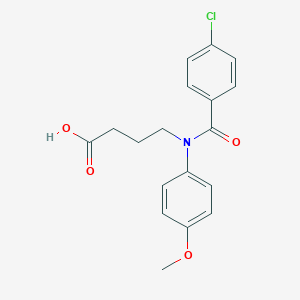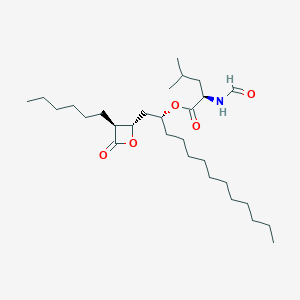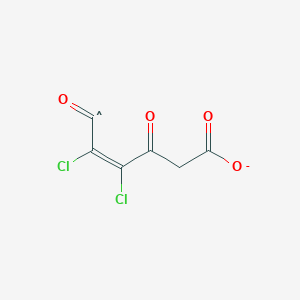
Dppd-phos 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dppd-phos 2-oxide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphine oxide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of Dppd-phos 2-oxide is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to form stable complexes with various metal ions, including copper and palladium, which make it a useful ligand in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
Dppd-phos 2-oxide has been shown to have low toxicity and minimal side effects in vitro. It has been studied for its potential applications in drug delivery systems due to its ability to cross biological membranes and target specific cells. It has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dppd-phos 2-oxide in lab experiments is its high purity and stability. It has been shown to be a useful ligand in various catalytic reactions and has been used extensively in organic synthesis. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are many potential future directions for research on Dppd-phos 2-oxide. One area of interest is its potential applications in drug delivery systems and as a fluorescent probe for imaging. It may also have potential applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
Dppd-phos 2-oxide can be synthesized through various methods, including the reaction of Dppd-phos with oxygen or hydrogen peroxide. The most common method involves the reaction of Dppd-phos with oxygen in the presence of a catalyst such as copper (I) chloride. This method yields a high purity product and has been used extensively in research studies.
Aplicaciones Científicas De Investigación
Dppd-phos 2-oxide has been studied in various scientific fields, including organic chemistry, materials science, and biomedical research. In organic chemistry, it has been used as a ligand for various metal catalysts, including palladium and rhodium. It has also been used as a stabilizer for polymer materials and as a reagent in organic synthesis. In biomedical research, it has been studied for its potential applications in drug delivery systems and as a fluorescent probe for imaging.
Propiedades
Número CAS |
145051-55-4 |
|---|---|
Nombre del producto |
Dppd-phos 2-oxide |
Fórmula molecular |
C18H19O3P |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4,6-diphenyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H19O3P/c1-2-13-22(19)20-17(15-9-5-3-6-10-15)14-18(21-22)16-11-7-4-8-12-16/h2-12,17-18H,1,13-14H2 |
Clave InChI |
LSELVNDFXRDUHX-UHFFFAOYSA-N |
SMILES |
C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCP1(=O)OC(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
4,6-diphenyl-2-(2-propenyl)-1,3-dioxa-2-phosphorinane 2-oxide DPPD-phos 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



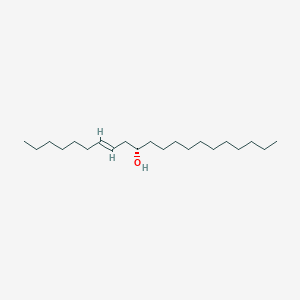
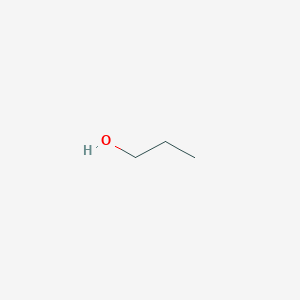

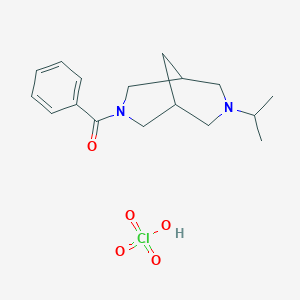
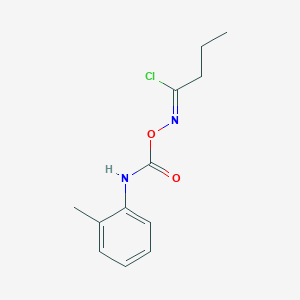
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)

